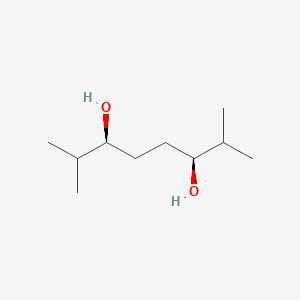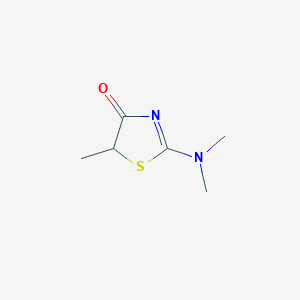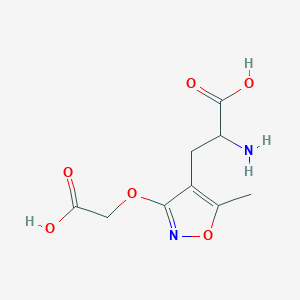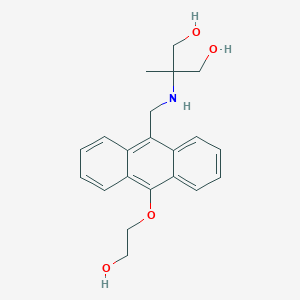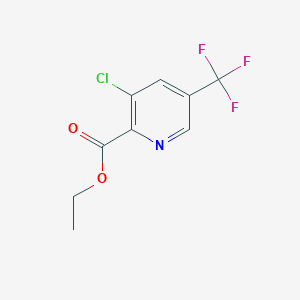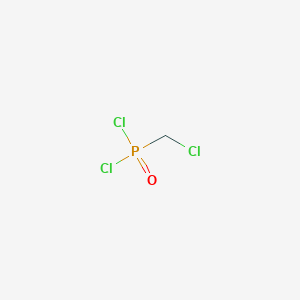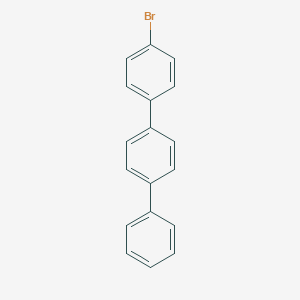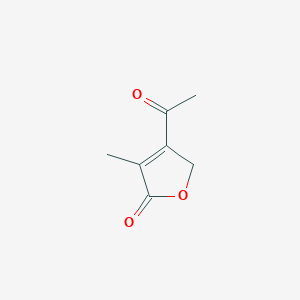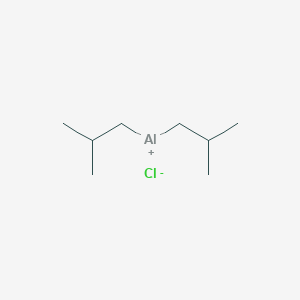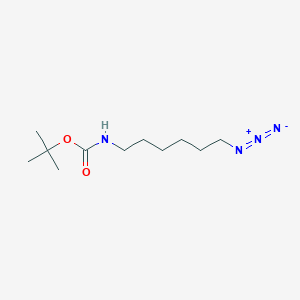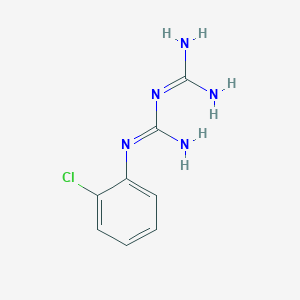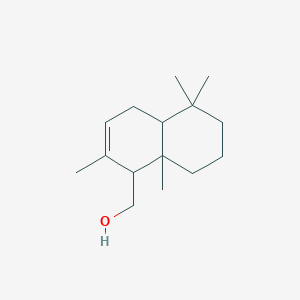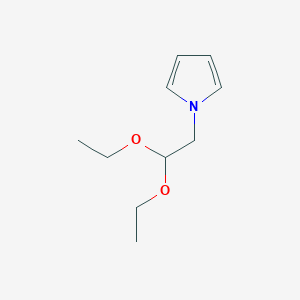
1-(2,2-Diethoxyethyl)pyrrole
Vue d'ensemble
Description
1-(2,2-Diethoxyethyl)pyrrole is a synthetic organic compound that has gained significant attention in the field of scientific research due to its unique properties. It is a heterocyclic compound that contains a pyrrole ring and two ethoxy groups attached to the second carbon atom of the pyrrole ring. This compound is known for its ability to interact with biological systems, making it a valuable tool in the study of biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 1-(2,2-Diethoxyethyl)pyrrole is not fully understood, but it is believed to interact with biological systems through the formation of covalent bonds with proteins and enzymes. This interaction can lead to changes in the structure and function of these molecules, which can affect cellular signaling pathways and other physiological processes.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-(2,2-Diethoxyethyl)pyrrole can have a range of biochemical and physiological effects, including the inhibition of various enzymes such as monoamine oxidase and acetylcholinesterase. It has also been shown to have antioxidant properties, which may be useful in the treatment of diseases related to oxidative stress such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2,2-Diethoxyethyl)pyrrole in lab experiments include its ability to interact with biological systems, making it a valuable tool in the study of biochemical and physiological processes. Additionally, it is relatively easy to synthesize and has a long shelf life. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several potential future directions for research involving 1-(2,2-Diethoxyethyl)pyrrole. One area of interest is the development of new drugs that target specific proteins and enzymes using this compound as a starting point. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new synthesis methods and modifications to the structure of this compound may lead to the discovery of new and more effective compounds for use in scientific research.
Applications De Recherche Scientifique
1-(2,2-Diethoxyethyl)pyrrole has been extensively used in scientific research as a tool to study various biological processes. It has been shown to interact with proteins and enzymes, making it useful in the study of enzyme kinetics and protein-protein interactions. Additionally, it has been used to study the role of oxidative stress in disease states, as well as the effects of various drugs on cellular signaling pathways.
Propriétés
Numéro CAS |
136927-42-9 |
|---|---|
Nom du produit |
1-(2,2-Diethoxyethyl)pyrrole |
Formule moléculaire |
C10H17NO2 |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
1-(2,2-diethoxyethyl)pyrrole |
InChI |
InChI=1S/C10H17NO2/c1-3-12-10(13-4-2)9-11-7-5-6-8-11/h5-8,10H,3-4,9H2,1-2H3 |
Clé InChI |
XVGFJCLDQNRKMT-UHFFFAOYSA-N |
SMILES |
CCOC(CN1C=CC=C1)OCC |
SMILES canonique |
CCOC(CN1C=CC=C1)OCC |
Synonymes |
1-(2,2-DIETHOXYETHYL)PYRROLE |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[4-(Hexyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B159344.png)
